molecular formula C19H16N4O3S2 B2696764 ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1172978-70-9

ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No. B2696764
CAS RN: 1172978-70-9
M. Wt: 412.48
InChI Key: DAYCRQUXVPDFBC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular function and disease pathology.

Scientific Research Applications

Mechanism of Action

Target of Action

Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 2-[2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-2-26-16(24)8-12-9-28-19(20-12)23-17(25)15-10-27-18(22-15)14-7-11-5-3-4-6-13(11)21-14/h3-7,9-10,21H,2,8H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCRQUXVPDFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

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